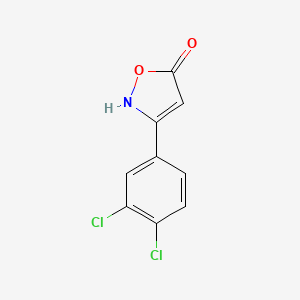

3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol

Description

3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol is a heterocyclic compound featuring an oxazole core substituted with a 3,4-dichlorophenyl group at position 3 and a hydroxyl group at position 3. Its molecular formula is C₉H₅Cl₂NO₂, with a molecular weight of 230.04 g/mol (CAS: 1188023-47-3) .

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)-2H-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2/c10-6-2-1-5(3-7(6)11)8-4-9(13)14-12-8/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCZGPAXNHZYJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)ON2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Research indicates that 3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol exhibits significant biological activities that make it a candidate for pharmaceutical development. Its potential applications include:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens.

- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell signaling pathways.

Biological Studies

The compound's interaction with biological systems has been a focus of research:

- Enzyme Inhibition : It has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology.

Material Science

In addition to its medicinal applications, this compound is being explored for use in developing advanced materials such as:

- Polymers : Its unique chemical structure allows it to be used as a building block in synthesizing new polymeric materials with tailored properties.

Case Study 1: Acetylcholinesterase Inhibition

A study investigated the inhibitory effects of various oxazole derivatives on AChE. Among these compounds, this compound demonstrated significant inhibition comparable to known inhibitors like Donepezil.

Case Study 2: Antifungal Efficacy Evaluation

In a comparative study assessing antifungal agents against Candida species, this compound exhibited notable activity with minimum inhibitory concentrations (MICs) lower than those of standard antifungal treatments.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxazole/Oxadiazole Cores

3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole

- Structure : Replaces the oxazole core with a 1,2,4-oxadiazole ring and introduces an indole substituent at position 4.

- Key Difference : The oxadiazole ring and indole group enhance π-π stacking and hydrogen-bonding interactions compared to the hydroxylated oxazole in the target compound.

Ethyl 3-(3,4-Dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate

- Structure : Features a 1,2,4-oxadiazole ring with an ethyl ester group at position 5.

- Properties : The ester group increases lipophilicity (logP ~2.8), contrasting with the hydrophilic hydroxyl group in the target compound. This influences membrane permeability and metabolic stability .

3-(2,6-Dichlorophenyl)-1,2-oxazol-5-ol

- Structure : Positional isomer of the target compound, with chlorine substituents at phenyl positions 2 and 6.

Compounds with Varied Heterocycles and Substitutions

N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine Hydrochloride

- Structure: Combines a dichlorophenyl-substituted indazole core with a quinoline amine.

- Bioactivity: Demonstrated anticancer activity in preliminary assays, attributed to intercalation with DNA via the planar quinoline moiety .

- Contrast: The indazole-quinoline system introduces bulkier aromatic systems, reducing solubility compared to the simpler oxazole derivative.

Oxadiazon (3-(2,4-Dichloro-5-isopropoxyphenyl)-5-tert-butyl-1,3,4-oxadiazol-2(3H)-one)

Physicochemical and Spectroscopic Comparisons

Key Findings and Implications

Heterocycle Impact : Oxazole derivatives (e.g., target compound) exhibit higher polarity than oxadiazoles, influencing solubility and bioavailability.

Substituent Positioning : 3,4-Dichloro substitution enhances electronic effects for receptor binding, whereas 2,6-dichloro may improve steric compatibility in hydrophobic pockets .

Bioactivity Diversity: Minor structural changes (e.g., indole vs. hydroxyl groups) shift applications from MAO inhibition to herbicide development .

Biological Activity

3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol is a heterocyclic compound characterized by its oxazole ring and a dichlorophenyl substituent. This compound has garnered attention due to its diverse biological activities, making it a candidate for various pharmaceutical applications. Its molecular formula is CHClNO, with a molecular weight of approximately 232.07 g/mol. The unique structural features of this compound contribute significantly to its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various pathogens, demonstrating efficacy in inhibiting bacterial growth. Such properties suggest potential applications in treating infections caused by resistant strains of bacteria.

Anticancer Effects

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have indicated that it can induce apoptosis in cancer cell lines, suggesting mechanisms that may involve the modulation of specific signaling pathways associated with cell survival and death.

The biological activity of this compound is closely linked to its ability to interact with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to downstream biochemical effects. For instance, it has been shown to interact with targets involved in inflammatory responses and cell proliferation .

Structure-Activity Relationship (SAR)

The presence of the dichlorophenyl group is crucial in enhancing the biological activity of this compound. Comparative studies with structurally similar compounds reveal that variations in substitution patterns significantly impact their efficacy and selectivity towards biological targets .

Study on Anticancer Activity

In a recent study, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value demonstrating significant potency compared to standard chemotherapeutics .

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15.0 ± 2.5 |

| MCF7 | 12.0 ± 1.8 |

| A549 | 18.5 ± 3.0 |

Study on Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Synthetic Routes

Various synthetic methods have been developed to produce this compound, allowing for modifications that can enhance yield and purity. These methods include cyclization reactions involving dichlorophenyl precursors and oxazole-forming agents .

Applications

The versatility of this compound extends beyond pharmaceuticals into agrochemicals and materials science. Its ability to serve as a building block for more complex molecules underscores its significance in synthetic chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.